Mass Spectrometric Resolution: M+3 Shift Enables Baseline Separation from Native MTBE
MTBE-13C3 provides a mass shift of +3 Da (M+3) relative to unlabeled MTBE (natural abundance ¹²C, nominal mass 88 Da) . This +3 Da increment places the internal standard signal three atomic mass units above the native analyte, eliminating isotopic cross-contamination between the internal standard channel and the [M+1] or [M+2] natural abundance isotopologue peaks of the analyte. In contrast, deuterated analogs with fewer label substitutions (e.g., MTBE-D₃ with +3 Da from deuterium) or carbon-13 analogs with +1 Da mass shift (e.g., MTBE-¹³C₁) may exhibit spectral overlap with natural ¹³C isotopologues of the unlabeled analyte, requiring mathematical correction algorithms that introduce additional uncertainty [1].
| Evidence Dimension | Mass shift (Da) for mass spectrometric differentiation |
|---|---|
| Target Compound Data | +3 Da (M+3); 100% of label mass increase derived from carbon-13 |
| Comparator Or Baseline | MTBE-D₃: +3 Da (M+3) from deuterium; MTBE-¹³C₁: +1 Da (M+1) from single carbon-13 |
| Quantified Difference | Carbon-13 labeling provides +3 Da without altering retention time; deuterium labeling of equivalent nominal mass shift (+3 Da) introduces retention time shift; +1 Da carbon labeling requires isotopologue correction due to overlap with natural ¹³C abundance |
| Conditions | Electron ionization (EI) GC-MS, selected ion monitoring (SIM) mode; theoretical assessment based on isotopic distribution and chromatographic behavior principles |
Why This Matters
Procurement of MTBE-13C3 eliminates the need for post-acquisition isotopologue correction algorithms, reducing method complexity and improving quantification throughput.
- [1] Midani, F.S., Wynn, M.L., and Schnell, S. The importance of accurately correcting for the natural abundance of stable isotopes. Analytical Biochemistry, 520: 27-43, 2017. View Source
